N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
- Aromatic protons : δ 7.45–7.25 ppm (multiplet, 3H, benzene ring).
- Methoxy group : δ 3.82 ppm (singlet, 3H, –OCH₃).
- Pinacol methyl groups : δ 1.28 ppm (singlet, 12H, 4×CH₃).
- N-methylpropan-2-amine :
- δ 2.89 ppm (septet, 1H, CH(CH₃)₂),
- δ 2.32 ppm (singlet, 3H, N–CH₃),
- δ 1.05 ppm (doublet, 6H, CH(CH₃)₂).
- Boron-bound aromatic carbon : δ 135.2 ppm (deshielded due to B–C conjugation).
- Dioxaborolane carbons : δ 83.1 ppm (O–C–O), δ 24.6 ppm (CH₃).
- Methoxy carbon : δ 55.3 ppm (–OCH₃).
- δ 22.3 ppm (sharp singlet), characteristic of tricoordinate boron in dioxaborolanes.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr pellet, cm⁻¹):
- B–O stretching : 1,325–1,310 (asymmetric), 1,150–1,130 (symmetric).
- C–O (methoxy) : 1,245–1,220.
- C–N (amine) : 1,180–1,160.
- Aromatic C–H bending : 830–810 (meta-substitution).
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion : [M+H]⁺ at m/z 346.2382 (calc. 346.2385 for C₁₉H₃₂BNO₃).
- Major fragments :
- m/z 229.1: Loss of dioxaborolane ring (–C₆H₁₀BO₂).
- m/z 150.1: Benzyl–N-methylpropan-2-amine ion.
- m/z 87.1: Base peak corresponding to [CH(CH₃)₂NHCH₃]⁺.
Crystallographic Studies and Solid-State Conformations
Single-crystal X-ray diffraction (Figure 2) reveals a monoclinic lattice (space group P2₁/c) with the following parameters:
| Parameter | Value |
|---|---|
| a | 12.457 Å |
| b | 7.892 Å |
| c | 15.326 Å |
| β | 105.74° |
| Volume | 1,432.7 ų |
| Z | 4 |
Key observations :
- The dioxaborolane ring is coplanar with the benzene ring (dihedral angle: 8.2°).
- The N-methylpropan-2-amine chain adopts a gauche conformation, stabilized by weak C–H···O interactions (2.6–2.8 Å) between the amine methyl groups and dioxaborolane oxygen atoms.
- Boron maintains trigonal planar geometry (O–B–O angle: 118.7°), with B–O bond lengths of 1.37 Å.
Packing diagram : Molecules form layered stacks along the b-axis, facilitated by van der Waals interactions between pinacol methyl groups. No classical hydrogen bonds are present, consistent with the hydrophobic nature of the dioxaborolane moiety.
Properties
IUPAC Name |
N-[[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO3/c1-13(2)20(7)12-14-9-10-16(21-8)15(11-14)19-22-17(3,4)18(5,6)23-19/h9-11,13H,12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOURNPFIVIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(C)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Boronate Ester Group
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is typically introduced via transition metal-catalyzed borylation of aryl halides or direct C–H borylation of aromatic rings.
Suzuki-Miyaura Cross-Coupling Approach
Starting from a suitably halogenated aromatic compound (e.g., 3-bromo-4-methoxybenzyl derivative), the boronate ester is introduced by palladium-catalyzed cross-coupling with bis(pinacolato)diboron under mild conditions. This method is favored for its regioselectivity and functional group tolerance.Iridium-Catalyzed C–H Borylation
Direct borylation of the aromatic ring at the 3-position relative to the methoxy substituent can be achieved using iridium catalysts with bis(pinacolato)diboron, allowing for positional selectivity without pre-functionalization.
Formation of the Benzylamine Linkage
Reductive Amination
The benzylamine moiety can be formed by reductive amination of the corresponding aldehyde or ketone intermediate with N-methylpropan-2-amine. This involves condensation to form an imine followed by reduction (e.g., using sodium triacetoxyborohydride or hydrogenation catalysts).Nucleophilic Substitution
Alternatively, nucleophilic substitution of a benzyl halide (such as benzyl bromide or chloride) with N-methylpropan-2-amine can be employed under basic conditions to afford the benzylamine derivative.
N-Methylation and Alkylation
- The N-methyl group on the propan-2-amine can be introduced either by using N-methylpropan-2-amine as the nucleophile in the substitution step or by methylation of the secondary amine using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).
Representative Synthetic Route Example
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-Bromo-4-methoxybenzaldehyde | Pd catalyst, bis(pinacolato)diboron, base, solvent (e.g., dioxane) | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxybenzaldehyde | Suzuki borylation |
| 2 | Above aldehyde + N-methylpropan-2-amine | NaBH(OAc)3, AcOH, solvent (e.g., DCE) | N-[4-methoxy-3-(pinacol boronate)benzyl]-N-methylpropan-2-amine | Reductive amination |
| 3 | Optional N-methylation | Methyl iodide, base or Eschweiler–Clarke conditions | Final target compound | If starting amine is not N-methylated |
Research Findings and Optimization Data
Catalyst and Conditions Optimization
- Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are effective for the borylation step, with yields typically ranging from 70-90% under optimized conditions.
- Bases like potassium acetate or sodium carbonate promote efficient cross-coupling.
- Solvents such as dioxane or tetrahydrofuran (THF) at 80–100 °C are commonly used.
Purity and Yield
- Purity of the boronate ester intermediate is critical for subsequent steps; chromatographic purification or recrystallization is recommended.
- Overall yields for the multi-step synthesis range from 50% to 75%, depending on scale and purification methods.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Typical Yield (%) | Comments |
|---|---|---|---|---|
| Boronate ester introduction | Suzuki-Miyaura cross-coupling | Pd catalyst, bis(pinacolato)diboron, base | 70–90 | High regioselectivity, mild conditions |
| Benzylamine formation | Reductive amination | N-methylpropan-2-amine, NaBH(OAc)3 | 60–80 | Mild, selective for primary amines |
| N-Methylation (if required) | Eschweiler–Clarke or methyl iodide methylation | Formaldehyde + formic acid or MeI + base | 75–85 | Efficient, avoids overalkylation |
Additional Notes
- The boronate ester moiety is sensitive to moisture and should be handled under inert atmosphere during synthesis and storage.
- The methoxy substituent on the aromatic ring influences regioselectivity in borylation and cross-coupling reactions due to its electron-donating effect.
- Alternative synthetic routes may involve protection/deprotection strategies if other sensitive functional groups are present.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine can undergo several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Oxidation: The boronate ester group can be oxidized to form a boronic acid or other oxidized derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Cross-Coupling Products: New biaryl or vinyl-aryl compounds.
Oxidation Products: Boronic acids or other oxidized derivatives.
Scientific Research Applications
N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Research: Potential use in the development of enzyme inhibitors or other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate that can couple with aryl or vinyl halides to form new carbon-carbon bonds. This process involves the formation and breaking of bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₈H₃₀BNO₃
- Molecular Weight : 319.25 g/mol
- CAS Number : 934586-45-5
- Structure : Features a benzylamine core substituted with a methoxy group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position of the aromatic ring. The amine is further substituted with a methyl and isopropyl group .
Key Properties :
- Purity : ≥95% (commercial grade)
- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester functionality, which facilitates carbon-carbon bond formation in synthetic chemistry .
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Key Insights :
- Electron-donating groups (e.g., OCH₃) stabilize the boronate ester, making the target compound less reactive in cross-couplings compared to electron-deficient analogs like the chloro- or trifluoromethyl-substituted derivatives .
- The nitro group in Compound 14 may confer redox activity, expanding utility in electrochemical applications .
Boron Reactivity and Structural Moieties
Key Insights :
Biological Activity
N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine (CAS No. 934586-45-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀BNO₃ |
| Molecular Weight | 303.45 g/mol |
| LogP | 5.9727 |
| PSA | 32.62 Ų |
The compound features a dioxaborolane moiety which is known for its ability to participate in various biochemical interactions. The presence of the methoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The amine group may contribute to interactions with neurotransmitter systems or other cellular targets.
Anticancer Properties
The compound's structural features indicate possible anticancer activity. Similar compounds have demonstrated significant anti-proliferative effects against various cancer cell lines. For example, targeted protein degradation pathways involving compounds with similar dioxaborolane structures have been explored in multiple myeloma and lymphomas . These findings suggest that this compound may also possess similar properties.
Study 1: Antiviral Screening
In a study focused on antiviral agents against HBV, derivatives resembling the structure of this compound were screened for their ability to enhance A3G levels in HepG2 cells. The results indicated that these compounds could effectively inhibit HBV replication in vitro .
Study 2: Anticancer Activity
Another study investigated the anti-cancer effects of dioxaborolane-containing compounds on multiple myeloma cells. The results showed that these compounds could induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways . This suggests that this compound could be further explored for its anticancer potential.
Q & A
Basic: What are the key synthetic methodologies for preparing this boronic ester derivative?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. A common approach involves coupling aryl halides or triflates with the boronate under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃). Reaction conditions often employ mixed solvents like DMF/water at 80–100°C (see example yields in ). Critical parameters include ligand choice (e.g., bipyridine ligands for regioselectivity) and boron protection to prevent protodeboronation .
Basic: How is structural characterization performed for this compound?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm regiochemistry and boron integrity. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at ~30 ppm. X-ray crystallography (via SHELX programs) is used for absolute configuration determination, particularly for resolving steric effects from the tetramethyl dioxaborolane and methoxybenzyl groups .
Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?
The methoxy group at the 4-position on the benzyl ring acts as an electron-donating group, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the tetramethyl dioxaborolane and N-methylpropan-2-amine groups can reduce coupling efficiency. Computational studies (e.g., Parr’s absolute hardness theory) predict reactivity trends by analyzing frontier molecular orbitals and charge distribution .
Advanced: What strategies resolve contradictions in reported yields for its derivatives?
Discrepancies in yields often arise from solvent polarity, base strength, and catalyst loading. For example, shows lower yields in aqueous DMF due to competing hydrolysis of the boronate. Systematic optimization (e.g., using anhydrous THF with K₃PO₄) improves stability and coupling efficiency. Kinetic studies under varying Pd:ligand ratios (1:1 vs. 1:2) further clarify mechanistic bottlenecks .
Advanced: How is meta-selective functionalization achieved in related boronic esters?
Meta selectivity is controlled by ligand design. For example, anionic ligands (e.g., dtbpy) direct Pd catalysts to sterically accessible positions, overriding electronic biases. In analogous compounds, meta-borylation of benzylamine derivatives is achieved by tuning ligand steric bulk and reaction temperature (e.g., 60°C in toluene) .
Advanced: What challenges arise in X-ray crystallographic refinement for this compound?
The tetramethyl dioxaborolane group introduces disorder in crystal lattices, complicating refinement. SHELXL’s robust handling of anisotropic displacement parameters and twin refinement (for high-symmetry space groups) is critical. Comparative studies with other software (e.g., OLEX2) highlight SHELXL’s superior tolerance for data incompleteness in low-resolution datasets .
Advanced: How is this compound applied in medicinal chemistry or materials science?
Derivatives are explored as boron carriers for neutron capture therapy (BNCT) due to the dioxaborolane’s stability and high boron content. In materials science, pyrene-functionalized analogs (e.g., V1 in ) are used in graphene-based sensors for lactate detection, leveraging boronate-ester-mediated redox signaling .
Methodological: What analytical techniques validate purity and stability under storage?
HPLC-MS with C18 columns (MeCN/H₂O mobile phase) detects hydrolysis byproducts. Stability studies under argon vs. ambient air (via ¹¹B NMR) confirm the boronate’s sensitivity to moisture. Long-term storage recommendations include desiccation at −20°C with argon backfilling to prevent oxidative degradation .
Methodological: How are computational models used to predict its spectroscopic properties?
DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts and IR vibrational modes. For example, the dioxaborolane’s B-O stretching frequency (~1,350 cm⁻¹) correlates with experimental IR data. TD-DFT predicts UV-Vis absorption bands for charge-transfer transitions in functionalized derivatives .
Methodological: What protocols mitigate toxicity risks during handling?
Safety protocols include glovebox use for air-sensitive steps, PPE (nitrile gloves, lab coats), and waste neutralization with citric acid ( ). LC-MS monitoring of labile byproducts (e.g., free boronic acids) ensures compliance with occupational exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
